molecular formula C18H25N3O3S B11253116 (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(piperidin-1-yl)methanone

(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(piperidin-1-yl)methanone

Cat. No.: B11253116
M. Wt: 363.5 g/mol
InChI Key: RXXMDPMJLVAVCT-UHFFFAOYSA-N
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Description

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzothiadiazine core and a piperidinyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as a sulfonamide, with a chlorinated aromatic compound under acidic conditions to form the benzothiadiazine ring.

    Introduction of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the benzothiadiazine derivative with a piperidinyl reagent, such as piperidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the piperidinyl moiety.

Scientific Research Applications

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including diabetes, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine cores, such as chlorothiazide and hydrochlorothiazide, are well-known diuretics used in the treatment of hypertension.

    Piperidinyl Derivatives: Compounds containing piperidinyl groups, such as piperidine and its derivatives, are widely used in pharmaceuticals and agrochemicals.

Uniqueness

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE is unique due to its specific combination of a benzothiadiazine core and a piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25N3O3S/c1-3-4-12-21-14(2)19-25(23,24)17-13-15(8-9-16(17)21)18(22)20-10-6-5-7-11-20/h8-9,13H,3-7,10-12H2,1-2H3

InChI Key

RXXMDPMJLVAVCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCCCC3)C

Origin of Product

United States

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